5-Chloro-4-propoxypyridine-3-sulfonamide
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Overview
Description
5-Chloro-4-propoxypyridine-3-sulfonamide is a chemical compound with the molecular formula C8H11ClN2O3S. It is a member of the sulfonamide class of compounds, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industries. This compound is characterized by the presence of a chloro group, a propoxy group, and a sulfonamide group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-propoxypyridine-3-sulfonamide typically involves the reaction of 5-chloro-4-propoxypyridine with a sulfonamide reagent. One common method is the oxidative coupling of thiols and amines, which has emerged as a highly useful method for synthesizing structurally diverse sulfonamides . This method involves the use of readily available low-cost commodity chemicals and does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar oxidative coupling methods. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product. The use of advanced catalytic systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-propoxypyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-Chloro-4-propoxypyridine-3-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-4-propoxypyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial growth and replication, making sulfonamides effective antibacterial agents. The compound may also interact with other molecular targets, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxypyridine-3-sulfonamide
- 4-Chloro-3-propoxypyridine-2-sulfonamide
- 5-Bromo-4-propoxypyridine-3-sulfonamide
Uniqueness
5-Chloro-4-propoxypyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the propoxy group provides additional steric and electronic effects. The sulfonamide group is crucial for its biological activity, particularly its antibacterial properties.
Properties
Molecular Formula |
C8H11ClN2O3S |
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Molecular Weight |
250.70 g/mol |
IUPAC Name |
5-chloro-4-propoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C8H11ClN2O3S/c1-2-3-14-8-6(9)4-11-5-7(8)15(10,12)13/h4-5H,2-3H2,1H3,(H2,10,12,13) |
InChI Key |
MXODCVDKHPITKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=NC=C1S(=O)(=O)N)Cl |
Origin of Product |
United States |
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